molecular formula C19H17ClN6O2S B2774735 N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795482-42-6

N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2774735
CAS RN: 1795482-42-6
M. Wt: 428.9
InChI Key: SJONBYQMQQTXNE-UHFFFAOYSA-N
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Description

N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN6O2S and its molecular weight is 428.9. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, due to its complex structure, participates in various chemical reactions, showcasing its potential in the synthesis of novel chemical compounds. A noteworthy application is in the green and efficient regioselective synthesis of novel compounds through a straightforward approach. This process highlights the chemical's role in ring expansion reactions facilitated by environmentally benevolent catalysts, resulting in excellent yield, practical simplicity, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).

Metabolic Studies

In the context of metabolic studies, this chemical has been involved in research examining the phase II activation of N-hydroxylamines of certain carcinogenic heterocyclic amines produced during the cooking of meat. The study provides insights into the metabolic activation pathways that involve cytochrome P450-mediated N-oxidation and phase II esterification, which are crucial for understanding the genotoxicity of these compounds (Davis et al., 1993).

Anticancer Research

Moreover, the chemical serves as a foundational structure in the development of novel amsacrine-like derivatives for anticancer research. Preliminary biological evaluations have indicated that replacing certain moieties within this chemical structure can significantly impact its anticancer activity and its ability to intercalate into double-stranded DNA, underscoring the importance of the acridine moiety in determining biological activity (Chilin et al., 2009).

Antibacterial Activity

Research also explores its potential in synthesizing quinoxaline sulfonamides with notable antibacterial activity. Through a catalyst-free process in ethanol, different quinoxalines were synthesized and further reacted to produce quinoxaline sulfonamides. These compounds demonstrated significant antibacterial activities against various strains, highlighting the compound's utility in developing new antibacterial agents (Alavi et al., 2017).

properties

IUPAC Name

N-[3-(3-chloro-2-methylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2S/c1-12-14(20)6-5-9-15(12)22-18-19(24-17-8-4-3-7-16(17)23-18)25-29(27,28)13-10-21-26(2)11-13/h3-11H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONBYQMQQTXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.